1,2-Bis(2-hydroxyethoxy)benzene
Overview
Description
1,2-Bis(2-hydroxyethoxy)benzene, also known as 2,2’-(1,2-Phenylenebis(oxy))diethanol, is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyethoxy groups attached at the 1 and 2 positions . The InChI representation of the molecule is InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.22 g/mol . It has a melting point of 75-78 °C . The compound has a density of 1.197 . It has a boiling point of 356℃ and a flashing point of 169℃ . The refractive index is estimated to be 1.5439 .
Scientific Research Applications
Photoluminescent Materials
1,2-Bis(2-hydroxyethoxy)benzene has been utilized in the synthesis of photoluminescent materials. A study by Sierra and Lahti (2004) demonstrated its use in creating a photoluminescent, segmented oligo-polyphenylenevinylene copolymer. This polymer exhibited significant fluorescence emission, attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, highlighting its potential in photoluminescent applications (Sierra & Lahti, 2004).
Aromatic Polyamides
Yang, Hsiao, and Yang (1996) explored the use of derivatives of this compound in synthesizing aromatic polyamides. These polymers showed excellent solubility in aprotic solvents, high tensile strength, and significant thermal stability, suggesting their applicability in high-performance materials (Yang, Hsiao, & Yang, 1996).
Benzene Derivatives Synthesis
Tolbin et al. (2002) developed a synthesis method for 1,2-bis(3,4-dicyanophenoxymethyl)benzene, a derivative of this compound. This synthesis led to the creation of binuclear zinc phthalocyanines, indicating potential applications in material science and organic synthesis (Tolbin et al., 2002).
Polyether Dicarboxylic Acids
In a study by Hayashita et al. (1999), this compound-based compounds were synthesized for use in selective lead(II) extraction. These compounds, possessing pseudo-18-crown-6 frameworks, showed high selectivity for lead(II) over copper(II), underscoring their potential in environmental and analytical chemistry applications (Hayashita et al., 1999).
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDCPGVNRBTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364878 | |
Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10234-40-9 | |
Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10234-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2,2'-[1,2-phenylenebis(oxy)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Bis(2-hydroxyethoxy)benzene participate in the formation of metallacrown ethers and what are the potential applications of these compounds?
A1: this compound acts as a symmetric bis(phosphite) ligand in the formation of metallacrown ethers. [] The research highlights the synthesis and characterization of these metallacrown ethers. [] Furthermore, the study demonstrates the catalytic activity of these compounds in the hydroformylation of styrene, indicating their potential in catalytic applications. []
Q2: Are there any studies investigating the crystal structure and packing of monomers derived from this compound?
A2: While the provided research doesn't directly investigate the crystal structure of monomers derived from this compound, a related study explores the crystal packing and reactivity of di(meth)acrylates derived from similar compounds like hydroquinone and pyrocatechol. [] This suggests a potential research direction for exploring the structural properties of this compound derivatives and their impact on reactivity.
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